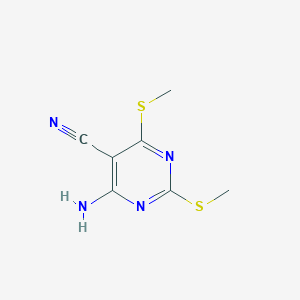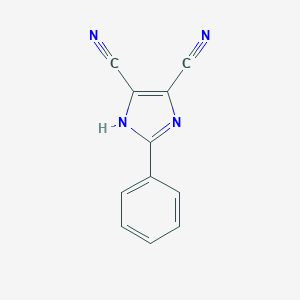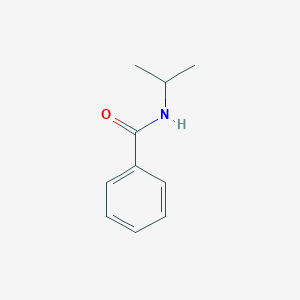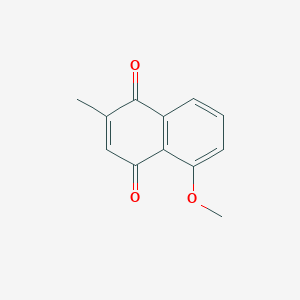
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research. DMPP is a pyridine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to have a good safety profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine. One area of research is the development of new this compound derivatives with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of new drug delivery systems for this compound could improve its efficacy and reduce its toxicity.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. This compound has also been studied for its potential as an antitumor agent, with promising results in preclinical studies.
Propriétés
Numéro CAS |
29167-92-8 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C14H14N2/c1-11-6-5-7-12(2)14(11)16-10-13-8-3-4-9-15-13/h3-10H,1-2H3 |
Clé InChI |
HGUJGQNAVSIFMH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=N2 |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)

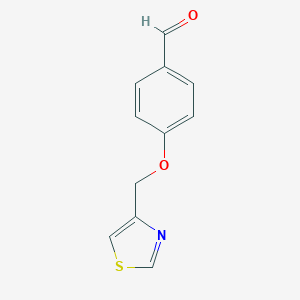




![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
